molecular formula C19H14BrN3S B3205837 4-[(3-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine CAS No. 1040658-53-4

4-[(3-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine

Cat. No. B3205837
CAS RN: 1040658-53-4
M. Wt: 396.3 g/mol
InChI Key: WKTBEJSQGDBXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “4-[(3-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine” is not explicitly provided in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(3-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine” are not detailed in the sources I found .

Scientific Research Applications

Antifungal Activity

The title compound has been synthesized and characterized, with its crystal structure confirmed by single-crystal X-ray analysis . It crystallizes in the triclinic space group P-1. Vibration analysis indicates structural stability. Density functional theory (DFT) calculations were performed, revealing atomic net charges and frontier orbital energies. Notably, the compound exhibits moderate antifungal activity.

Antibacterial Potential

While not directly studied for antibacterial activity, related triazolo[4,3-a]pyrazine derivatives have shown promise. These compounds were tested against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains, demonstrating minimum inhibitory concentrations (MICs) . The presence of an ethylenediamine moiety in the [1,2,4]triazolo[4,3-a]pyrazine nucleus correlates with enhanced antibacterial effects.

Biological Activities

The 1,2,4-triazole scaffold, to which our compound belongs, is associated with diverse biological activities. These include herbicidal, antiviral, antimicrobial, anticancer, and anticonvulsant properties . Additionally, pyridines—another component of our compound—display outstanding activities, such as fungicidal, herbicidal, and anti-inflammatory effects .

Future Prospects

Given the compound’s unique structure and potential bioactivity, further investigations are warranted. Researchers may explore its interactions with specific biological targets, evaluate its pharmacokinetics, and assess its safety profile.

Mechanism of Action

The mechanism of action of “4-[(3-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine” is not mentioned in the sources I found .

properties

IUPAC Name

4-[(3-bromophenyl)methylsulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3S/c20-16-8-4-5-14(11-16)13-24-19-18-12-17(15-6-2-1-3-7-15)22-23(18)10-9-21-19/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTBEJSQGDBXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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